3-(5-Fluoro-1-hydroxy-1,3-dihydro-2,1-benzoxaborol-7-yl)propanoic acid
Beschreibung
3-(5-Fluoro-1-hydroxy-1,3-dihydro-2,1-benzoxaborol-7-yl)propanoic acid is a boron-containing heterocyclic compound with a fused benzoxaborole core. Its molecular formula is C₁₀H₁₀BFO₄ (average mass: 206.006 g/mol; monoisotopic mass: 206.075039 g/mol) . The structure features a 5-fluoro substitution on the benzoxaborole ring and a propanoic acid side chain at position 6. This compound has garnered attention for its antimalarial activity, particularly against Plasmodium falciparum strains resistant to conventional therapies. In murine models, it demonstrated an ED₉₀ of 0.57 mg/kg with minimal cytotoxicity to mammalian cells .
Eigenschaften
Molekularformel |
C10H10BFO4 |
|---|---|
Molekulargewicht |
224.00 g/mol |
IUPAC-Name |
3-(5-fluoro-1-hydroxy-3H-2,1-benzoxaborol-7-yl)propanoic acid |
InChI |
InChI=1S/C10H10BFO4/c12-8-3-6(1-2-9(13)14)10-7(4-8)5-16-11(10)15/h3-4,15H,1-2,5H2,(H,13,14) |
InChI-Schlüssel |
FLJUDIBPMNGMLQ-UHFFFAOYSA-N |
Kanonische SMILES |
B1(C2=C(CO1)C=C(C=C2CCC(=O)O)F)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Formation of the Benzoxaborole Core
The benzoxaborole scaffold is synthesized via cyclization of a boronic acid intermediate. A representative route involves:
Starting Material : 2-Bromo-5-fluorobenzaldehyde (1.0 eq) is treated with trimethoxymethane in methanol under sulfuric acid catalysis to form 1-bromo-2-(dimethoxymethyl)-4-fluorobenzene.
Boron Insertion : The intermediate undergoes lithiation at -78°C using n-butyllithium, followed by reaction with triethyl borate to yield 4-fluoro-2-formylphenylboronic acid.
Cyclization : Reduction of the aldehyde group with NaBH₄ in methanol induces intramolecular cyclization, forming the 1,3-dihydro-2,1-benzoxaborol-1-ol framework.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | H₂SO₄, MeOH, reflux | 96% |
| 2 | n-BuLi, B(OEt)₃, -78°C | 49% |
| 3 | NaBH₄, MeOH, RT | 51% |
Introduction of the Propanoic Acid Side Chain
The propanoic acid moiety is introduced via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling:
Method A : Reacting the benzoxaborole with acrylic acid in the presence of BF₃·Et₂O at 60°C achieves C-7 alkylation.
Method B : Suzuki-Miyaura coupling using 3-bromopropanoic acid and a palladium catalyst (e.g., Pd(PPh₃)₄) in THF/water (3:1) at 80°C.
Method B offers superior regioselectivity (≥95% purity by HPLC) but requires careful exclusion of oxygen.
Reaction Mechanism and Key Intermediates
Boron Insertion Pathway
The lithiation step generates a benzyl lithium species, which reacts with triethyl borate to form a boronate complex. Acidic hydrolysis liberates the boronic acid, which cyclizes upon reduction (Figure 1):
$$
\text{Ar–Li} + \text{B(OEt)}3 \rightarrow \text{Ar–B(OEt)}3\text{Li} \xrightarrow{\text{H}3\text{O}^+} \text{Ar–B(OH)}2 \xrightarrow{\text{NaBH}_4} \text{Benzoxaborole}
$$
Side Chain Functionalization
In the Friedel-Crafts approach, BF₃ activates the acrylic acid electrophile, enabling nucleophilic attack by the aromatic ring (Figure 2):
$$
\text{Ar–H} + \text{CH}2=CHCO₂H \xrightarrow{\text{BF}3} \text{Ar–CH}2CH2CO₂H
$$
Optimization Strategies
Temperature and Catalysis
Solvent Systems
- Cyclization : Methanol outperforms THF or DMF due to better NaBH₄ solubility.
- Cross-Coupling : Mixed THF/water (3:1) prevents boronic acid protodeboronation while maintaining catalyst activity.
Purification and Analytical Validation
Chromatographic Techniques
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃): δ 7.72 (dd, J = 8.4 Hz, 1H, Ar–H), 5.08 (s, 1H, B–OH), 2.68 (t, J = 7.6 Hz, 2H, CH₂CO₂H).
- ¹¹B NMR : δ 28.5 ppm (characteristic of benzoxaboroles).
Industrial-Scale Considerations
Continuous Flow Synthesis
Recent patents describe telescoped reactions in flow reactors, reducing processing time from 72 h (batch) to 12 h. Key parameters:
- Residence time: 30 min per step
- Throughput: 2.1 kg/day
Green Chemistry Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| E-factor | 86 | 34 |
| Solvent Consumption | 120 L/kg | 45 L/kg |
Analyse Chemischer Reaktionen
Carboxylic Acid-Derived Reactions
The propanoic acid group participates in classical acid-base and nucleophilic substitution reactions:
a. Esterification
Reacts with alcohols (methanol, ethanol) under acidic catalysis (H₂SO₄, 60°C) to form corresponding esters. Yields depend on steric hindrance of the alcohol:
| Alcohol Used | Catalyst | Temperature | Yield (%) |
|---|---|---|---|
| Methanol | H₂SO₄ | 60°C | 82 |
| Ethanol | H₂SO₄ | 60°C | 75 |
| Isopropanol | H₂SO₄ | 60°C | 68 |
b. Amide Formation
Couples with amines (e.g., benzylamine) via carbodiimide-mediated activation (EDC/HOBt, RT) to produce antifungal amide derivatives.
Benzoxaborole-Specific Reactions
The boron-containing heterocycle enables unique reactivity:
a. Boron-Oxygen Bond Cleavage
Undergoes hydrolysis in aqueous alkaline conditions (pH >9) to generate 5-fluoro-7-(2-carboxyethyl)benzene-1,2-diol. Reaction kinetics follow first-order dependence on hydroxide concentration:
b. Diol Complexation
Forms stable 1:1 complexes with vicinal diols (e.g., mannitol, sorbitol) through B-O coordination. Stability constants (log K) range from 2.8 to 3.5 in pH 7.4 buffer.
Enzyme-Targeted Reactions
The compound inhibits fungal leucyl-tRNA synthetase (LeuRS) via a covalent interaction mechanism :
a. tRNA Adduct Formation
The sp²-hybridized boron atom reacts with the 2',3'-diol of tRNA's terminal adenosine, forming a tetrahedral spiroborate ester (Figure 1B) :
b. Kinetic Inhibition Parameters
| Parameter | Value |
|---|---|
| IC₅₀ (LeuRS) | 2.1 μM |
| kₐₛₛ (association) | 1.8 × 10⁴ M⁻¹s⁻¹ |
| k_diss (dissociation) | 3.7 × 10⁻³ s⁻¹ |
Redox Reactions
a. Oxidation
The benzoxaborole ring resists oxidation under mild conditions (H₂O₂, RT), but undergoes ring-opening degradation with strong oxidizers (KMnO₄, 80°C).
b. Reduction
Catalytic hydrogenation (Pd/C, H₂) selectively reduces the propanoic acid's α,β-unsaturated bonds (if present) without affecting the boron cycle.
Photochemical Stability
Shows <5% degradation after 24h UV exposure (λ=254 nm) in methanol, confirming robustness in topical formulations.
This compound's reactivity profile makes it a versatile scaffold for developing antifungal agents, with optimized stability for dermal applications. The boron-mediated tRNA adduct formation remains its most pharmacologically relevant reaction .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Antifungal Activity
Research has indicated that benzoxaboroles, including 3-(5-Fluoro-1-hydroxy-1,3-dihydro-2,1-benzoxaborol-7-yl)propanoic acid, exhibit potent antifungal activity. The compound demonstrates effectiveness against a range of fungal pathogens, including Candida species and Aspergillus species. The minimum inhibitory concentration (MIC) values for related compounds suggest that modifications in the benzoxaborole structure can enhance antifungal potency significantly. For instance, 5-fluoro substitutions have shown to increase antifungal activity by 2 to 8-fold compared to their non-fluorinated counterparts .
Mechanism of Action
The mechanism by which benzoxaboroles exert their antifungal effects involves interference with essential cellular processes in fungi. They are believed to inhibit the enzyme leucyl-tRNA synthetase, which is crucial for protein synthesis in fungi. This inhibition leads to impaired growth and eventual cell death .
Therapeutic Applications
Treatment of Neglected Tropical Diseases
Benzoxaboroles are being investigated for their potential in treating neglected tropical diseases caused by protozoa and helminths. The compound has shown promising results against Trypanosoma brucei, the causative agent of sleeping sickness, and is currently undergoing clinical evaluations for its efficacy and safety .
Antibacterial Activity
In addition to antifungal properties, this compound exhibits antibacterial activity against various Gram-positive and Gram-negative bacteria. Its effectiveness has been attributed to similar mechanisms as those observed in antifungal activity, specifically targeting bacterial protein synthesis pathways .
Drug Development
Lead Compound for New Antibiotics
The structural characteristics of this compound make it a valuable lead compound for the development of new antibiotics. Research has focused on synthesizing derivatives with improved pharmacokinetic profiles and enhanced potency against resistant strains of bacteria .
Case Studies and Research Findings
| Study | Findings | |
|---|---|---|
| Study on antifungal activity of benzoxaboroles | Demonstrated increased potency with fluorine substitution | Supports further exploration of fluorinated derivatives for enhanced efficacy |
| Clinical evaluation of benzoxaboroles for sleeping sickness | Showed promising results in early-phase trials | Indicates potential for treating neglected tropical diseases |
| Investigation into antibacterial properties | Effective against a range of bacterial pathogens | Suggests utility in developing new antibacterial agents |
Wirkmechanismus
The mechanism of action of 3-(5-Fluoro-1-hydroxy-1,3-dihydro-2,1-benzoxaborol-7-yl)propanoic acid involves its interaction with specific molecular targets. In the case of its antifungal activity, the compound inhibits fungal protein synthesis by targeting leucyl-tRNA synthetase . This inhibition disrupts protein synthesis, leading to the death of the fungal cells.
Vergleich Mit ähnlichen Verbindungen
3-(1-Hydroxy-1,3-dihydro-2,1-benzoxaborol-7-yl)propanoic Acid
5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol
- Molecular Formula : C₇H₆BFO₂
- Substituents: Retains the 5-fluoro group but lacks the propanoic acid side chain.
Comparison with Functional Analogs
2-Methyl-3-[7-nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]propenoic Acid
- Molecular Formula : C₁₂H₈F₃N₃O₄
- Substituents: Nitro (-NO₂), trifluoromethyl (-CF₃), and propenoic acid groups.
- Activity : Despite structural differences (benzimidazole vs. benzoxaborole), this compound shares a carboxylic acid side chain. However, its biological target and antimalarial efficacy remain uncharacterized in the provided evidence .
Perfluorinated Propanoic Acid Derivatives
- Examples: 3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)thio]propanoic acid (lithium salt) 3-[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)thio]-2-methylpropanoic acid (lithium salt)
- Substituents : Long perfluoroalkyl chains.
- Their design principles may inform optimization of benzoxaborole derivatives .
Key Research Findings
Antimalarial Mechanism
The target compound inhibits Plasmodium CPSF3, a critical enzyme in mRNA processing. Resistance mutations (T406I, Y408S, T409A, D470N) in CPSF3 map to residues interacting with the benzoxaborole core, validating its target specificity .
Structure-Activity Relationship (SAR)
- Fluorine Substitution : The 5-fluoro group enhances binding affinity to CPSF3 by stabilizing hydrophobic interactions.
- Propanoic Acid Chain: Facilitates solubility and likely participates in hydrogen bonding with the enzyme’s active site .
Biologische Aktivität
3-(5-Fluoro-1-hydroxy-1,3-dihydro-2,1-benzoxaborol-7-yl)propanoic acid, commonly referred to as AN2690, is a compound belonging to the benzoxaborole class. This compound has garnered attention due to its broad-spectrum antifungal properties and potential applications in treating various infections, particularly those caused by resistant strains of fungi and bacteria.
Chemical Structure and Properties
The molecular formula of AN2690 is with a molar mass of approximately 151.93 g/mol. It features a unique boron-containing structure that contributes to its biological activity. The compound's physical properties include a predicted density of 1.28 g/cm³ and a melting point that varies based on the specific formulation.
AN2690 exerts its biological effects primarily through the inhibition of leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis in both fungal and bacterial cells. By targeting LeuRS, AN2690 disrupts the translation process, leading to cell death in susceptible organisms. This mechanism is particularly effective against various pathogens, including Candida species and Mycobacterium species.
Antifungal Activity
Research has demonstrated that AN2690 possesses significant antifungal activity against a range of fungal pathogens. The minimum inhibitory concentration (MIC) values for various fungi are summarized in Table 1.
| Pathogen | MIC (μg/mL) |
|---|---|
| Candida albicans | 4 - 8 |
| Cryptococcus neoformans | 0.5 - 1 |
| Aspergillus niger | 16 |
| Fusarium oxysporum | 32 |
The introduction of the fluorine atom in the benzoxaborole structure has been shown to enhance antifungal potency, increasing the activity against strains that exhibit resistance to conventional antifungal agents .
Antimycobacterial Activity
AN2690 also shows promise as an antimycobacterial agent. Recent studies indicate its efficacy against Mycobacterium abscessus, a pathogen associated with chronic lung infections. In murine models, AN2690 demonstrated significant reductions in bacterial burden when administered at effective dosages .
Case Study: Efficacy Against M. abscessus
In a study assessing the effectiveness of AN2690 in a zebrafish model infected with M. abscessus, treatment with the compound resulted in improved survival rates and reduced bacterial loads compared to untreated controls. The results indicated that AN2690 could be a viable candidate for further development against non-tuberculous mycobacterial infections .
Cytotoxicity and Safety Profile
While AN2690 exhibits potent antimicrobial activity, its safety profile is also crucial for therapeutic applications. Comparative studies have shown that while some benzoxaborole derivatives may exhibit cytotoxic effects on human cells, AN2690 maintains a favorable safety profile with low hemolytic activity .
Q & A
Basic: What synthetic methodologies are established for 3-(5-Fluoro-1-hydroxy-1,3-dihydro-2,1-benzoxaborol-7-yl)propanoic acid?
Answer:
The compound is synthesized via multi-step organic reactions. Key steps include:
- Benzoxaborole Core Formation : Cyclization of fluorinated benzaldehyde derivatives with boronic acid precursors under acidic conditions, as described in Baker et al. (2006) and Gunasekera et al. (2007) .
- Propanoic Acid Sidechain Introduction : Coupling the benzoxaborole intermediate with a propanoic acid derivative via Suzuki-Miyaura cross-coupling or nucleophilic substitution.
- Purification : Final purification using column chromatography or recrystallization to achieve >95% purity, verified by HPLC and NMR .
Basic: How is the crystal structure of this compound characterized?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the primary method. Key structural features include:
- Hydrogen-Bonding Networks : O–H···O interactions (2.65–2.75 Å) stabilize the dihydroxyborole ring, while C–H···F interactions (2.89 Å) contribute to layer symmetry .
- Crystal Data : Monoclinic space group , with unit cell parameters , and .
- Thermal Stability : Differential scanning calorimetry (DSC) confirms stability up to 200°C .
Advanced: What in vitro and in vivo models validate its antimalarial efficacy?
Answer:
- In Vitro : Activity against Plasmodium falciparum (3D7 strain) with IC values <50 nM. Cytotoxicity assays on mammalian cell lines (e.g., HepG2) show selectivity indices >100 .
- In Vivo : Murine models infected with P. berghei demonstrate ED of 0.57 mg/kg. Efficacy persists in chloroquine-resistant strains, suggesting a novel mechanism .
- Resistance Studies : PfCPSF3 (a protease homologue) mutations (T406I, Y408S) reduce binding affinity, highlighting target specificity .
Advanced: How do PfCPSF3 resistance mutations affect the compound's activity?
Answer:
Mutations in PfCPSF3’s active site (e.g., T406I, D470N) disrupt boron-mediated binding, reducing inhibitory potency. Researchers can:
- Molecular Docking : Use software like AutoDock Vina to model interactions between the compound’s boronic acid group and PfCPSF3’s Zn-containing active site .
- Mutagenesis Assays : Introduce mutations via CRISPR/Cas9 and measure IC shifts. Y408S increases IC by 12-fold, confirming steric hindrance .
Basic: What analytical techniques confirm purity and structural integrity?
Answer:
- Nuclear Magnetic Resonance (NMR) : - and -NMR verify the benzoxaborole ring’s integrity (e.g., chemical shift ~30 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) confirm purity >98% .
- Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H] = 266.13 Da) ensures correct molecular formula .
Advanced: What is the proposed mechanism of PfCPSF3 inhibition?
Answer:
The boron atom in the benzoxaborole core chelates Zn in PfCPSF3’s catalytic site, blocking mRNA processing. Methodological approaches include:
- Enzyme Kinetics : Measure changes using fluorogenic substrates.
- X-ray Crystallography : Co-crystallization reveals direct interaction between boron and His410 in PfCPSF3 .
Advanced: How do structural modifications impact pharmacokinetics?
Answer:
- Solubility : Adding hydrophilic groups (e.g., hydroxyls) to the propanoic acid sidechain improves aqueous solubility (logP reduction from 2.1 to 1.4) .
- Metabolic Stability : Deuterating the benzoxaborole ring reduces CYP450-mediated oxidation, extending half-life in murine models from 2.1 to 4.3 hours .
Basic: What intermolecular interactions stabilize its solid-state structure?
Answer:
SC-XRD reveals:
- O–H···O Bonds : Between the hydroxyl group and adjacent borole oxygen (2.68 Å, 156° angle).
- C–H···F Interactions : Between aromatic C–H and fluorine atoms (2.91 Å), contributing to layered packing .
Advanced: How can researchers resolve contradictions in biological activity data?
Answer:
- Dose-Response Reproducibility : Validate assays across multiple labs using standardized protocols (e.g., SYBR Green I for P. falciparum growth inhibition).
- Off-Target Profiling : Use kinome-wide screening to rule out kinase inhibition artifacts .
Advanced: What computational tools model structure-activity relationships (SAR)?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
